![molecular formula C9H12FN3O B1492958 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1935358-31-8](/img/structure/B1492958.png)
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Overview
Description
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (3-CPF-POD) is a heterocyclic compound that is of interest to scientists due to its wide range of potential applications. It has been studied for its ability to act as a catalyst, as a ligand for metal-organic frameworks, as a molecular switch, as a fluorescent probe, and as an inhibitor of enzymes. 3-CPF-POD has also been studied for its potential use in medical applications, such as in drug delivery, for the treatment of cancer, and for the treatment of inflammation.
Scientific Research Applications
Insecticidal Activities : Shi et al. (2000) synthesized 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles and tested their insecticidal activities against armyworms, indicating potential applications in agriculture and pest control (Shi et al., 2000).
GABA/benzodiazepine Receptor Interaction : A study by Tenbrink et al. (1994) explored compounds including 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one for their binding affinity to the GABAA/benzodiazepine receptor. This research is relevant to neuroscience and pharmacology (Tenbrink et al., 1994).
Antibacterial Activity : Research by Singhai and Gupta (2019) on 1,3,4-oxadiazole derivatives derived from ciprofloxacin revealed enhanced antibacterial activity against various organisms. This indicates their potential in developing new antibacterial drugs (Singhai & Gupta, 2019).
Organic Light-Emitting Diodes (OLEDs) : Jin et al. (2014) developed new iridium(III) complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, showing applications in OLED technology, which is crucial for the development of advanced display and lighting technologies (Jin et al., 2014).
Anticancer Activity : Aboraia et al. (2006) studied 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives for their anticancer activity, suggesting potential applications in cancer therapy (Aboraia et al., 2006).
Polymorphism and Stability : Shishkina et al. (2020) investigated the polymorphic forms of a compound structurally related to 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole, highlighting its potential biological activity and importance in understanding drug stability and formulation (Shishkina et al., 2020).
Polymeric Materials : Hamciuc et al. (2005) explored fluorinated poly(1,3,4-oxadiazole-ether-imide)s, indicating applications in the field of material science, particularly in the development of high-performance polymers (Hamciuc et al., 2005).
properties
IUPAC Name |
3-cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-6-3-7(11-4-6)9-12-8(13-14-9)5-1-2-5/h5-7,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPYFIFLCABTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(CN3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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